1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one
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Overview
Description
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and ethylthio groups: Functionalization of the acridine core with amino and ethylthio groups can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of ethylthio groups to sulfoxides or sulfones.
Reduction: Reduction of the acridinone core to acridine.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or ethylthio positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of ethylthio groups would yield sulfoxides or sulfones.
Scientific Research Applications
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in DNA intercalation studies.
Medicine: Possible applications in drug discovery and development, particularly in anticancer or antimicrobial research.
Industry: Use in the development of dyes, pigments, or materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one would depend on its specific application. For example:
Biological activity: It may interact with DNA or proteins, affecting cellular processes.
Chemical reactivity: The presence of amino and ethylthio groups can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: A related compound with known biological activity.
2,4-Dimethylacridine: Another derivative with different substituents.
Uniqueness
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one is unique due to the presence of both amino and ethylthio groups, which can impart distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
89331-35-1 |
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Molecular Formula |
C17H18N2OS2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-amino-2,4-bis(ethylsulfanyl)-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N2OS2/c1-3-21-12-9-13(22-4-2)16-14(15(12)18)17(20)10-7-5-6-8-11(10)19-16/h5-9H,3-4,18H2,1-2H3,(H,19,20) |
InChI Key |
UVBJPCZNNZCMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3N2)SCC |
Origin of Product |
United States |
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